molecular formula C13H10ClNO2 B11827020 1-Chloro-2-nitro-4-(phenylmethyl)benzene

1-Chloro-2-nitro-4-(phenylmethyl)benzene

Cat. No.: B11827020
M. Wt: 247.67 g/mol
InChI Key: FFEYAWAZZHNKIS-UHFFFAOYSA-N
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Description

1-Chloro-2-nitro-4-(phenylmethyl)benzene is an organic compound with the molecular formula C13H10ClNO2 It is a derivative of benzene, featuring a chlorine atom, a nitro group, and a phenylmethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-nitro-4-(phenylmethyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1-chloro-4-(phenylmethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the rate of nitration and prevent over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-nitro-4-(phenylmethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the benzene ring towards nucleophilic attack, allowing for substitution reactions with nucleophiles such as hydroxide ions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The phenylmethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products:

    Nucleophilic Substitution: Formation of phenolic compounds.

    Reduction: Formation of 1-chloro-2-amino-4-(phenylmethyl)benzene.

    Oxidation: Formation of 1-chloro-2-nitro-4-(carboxyphenyl)benzene.

Scientific Research Applications

1-Chloro-2-nitro-4-(phenylmethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-2-nitro-4-(phenylmethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    1-Chloro-2-nitrobenzene: Lacks the phenylmethyl group, making it less complex.

    1-Chloro-4-nitrobenzene: Similar structure but with different substitution pattern.

    2-Chloro-5-nitrotoluene: Contains a methyl group instead of a phenylmethyl group.

Properties

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

4-benzyl-1-chloro-2-nitrobenzene

InChI

InChI=1S/C13H10ClNO2/c14-12-7-6-11(9-13(12)15(16)17)8-10-4-2-1-3-5-10/h1-7,9H,8H2

InChI Key

FFEYAWAZZHNKIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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